3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQMYKXQOURNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734422 | |
| Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-09-0 | |
| Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Gamma-Amino Acid Derivatives
The pyrrolidin-2-one ring is commonly formed via cyclization of gamma-amino acids or esters. For example, methyl 2,5-diaminopentanoate dihydrochloride undergoes base-mediated cyclization in methanol to yield 3-aminopiperidin-2-one hydrochloride. Adapting this to pyrrolidinone synthesis, ethyl 4-aminobutyrate could cyclize under similar conditions, though yields depend on solvent polarity and temperature.
Lactamization via Carbodiimide Activation
Alternative routes employ carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for intramolecular amide bond formation. This method minimizes racemization and is suitable for chiral pyrrolidinones.
Introduction of the 3-Chloro-4-Fluorobenzyl Group
Synthesis of 3-Chloro-4-Fluorobenzyl Halides
The benzyl halide precursor is synthesized via halogen exchange reactions . Patent JP2010013388 demonstrates that 3-chloro-4-fluorobenzotrifluoride is produced by reacting 3,4-dichlorobenzotrifluoride with potassium fluoride in polar aprotic solvents (e.g., DMF) at 170–240°C. For the benzyl chloride analog, 3-chloro-4-fluorotoluene may undergo radical chlorination followed by fluorination using KF.
Alkylation of Pyrrolidinone
The benzyl group is introduced via N-alkylation of 3-aminopyrrolidin-2-one. In a typical procedure:
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3-Aminopyrrolidin-2-one is dissolved in tetrahydrofuran (THF) under inert atmosphere.
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3-Chloro-4-fluorobenzyl chloride is added dropwise with a base (e.g., NaH) to deprotonate the amine.
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The reaction is heated to 60°C for 12 hours, yielding the alkylated product.
Key Variables
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Base | Sodium hydride (NaH) | Ensures complete deprotonation |
Optimization of Amination and Halogenation
Protecting Group Strategies
To prevent unwanted side reactions during benzylation, the amino group is protected using Boc (tert-butoxycarbonyl) . After alkylation, the Boc group is removed via acidolysis (e.g., HCl in dioxane).
Halogenation via Electrophilic Substitution
Chlorine and fluorine are introduced using electrophilic reagents :
Industrial-Scale Considerations
Solvent and Reagent Selection
Large-scale reactions prioritize tetrahydrofuran (THF) and methanol due to their low cost and ease of removal. Lithium aluminum hydride (LiAlH₄), while effective for reductions, poses safety risks, necessitating alternatives like sodium borohydride for keto-amine intermediates.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and fluoro-substituted benzyl group can influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one, highlighting substituent variations, biological activities, and physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The chloro-fluorobenzyl group in the target compound likely improves membrane permeability compared to the hydroxy analog but may increase metabolic stability challenges due to halogenated aromatic systems. Pyrazole-containing analogs (e.g., 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one) exhibit steric bulk, which may hinder binding to flat binding pockets but could enhance selectivity for certain targets . Morpholino derivatives (e.g., the Factor Xa inhibitor in ) demonstrate how hydrophilic substituents can optimize solubility and pharmacokinetics, albeit at the cost of reduced lipophilicity.
Physicochemical Properties :
- Halogenated derivatives (e.g., target compound) typically exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.
Synthetic Challenges :
- The synthesis of pyrrolidin-2-one derivatives often involves multi-step reactions, such as coupling to introduce substituents (e.g., benzyl groups) or stereospecific modifications .
- Discontinued pyrazole analogs () may reflect difficulties in scaling up synthesis or achieving desired efficacy-to-safety ratios.
Biological Activity
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1249608-09-0, features a unique structural configuration that may influence its interaction with biological targets. This article focuses on its biological activity, including antibacterial and antifungal properties, as well as its potential therapeutic applications.
- Molecular Formula : C11H12ClFN2O
- Molecular Weight : 242.68 g/mol
- Structure : The compound contains a pyrrolidine ring substituted with an amino group and a chlorofluorobenzyl moiety, which may enhance its biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial properties. A study evaluating various pyrrolidine compounds found that those with halogen substituents demonstrated enhanced activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | 0.0039 - 0.025 | Various Bacteria |
Antifungal Activity
In addition to antibacterial properties, the compound's potential antifungal activity has been explored. Studies have shown that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens, although specific data on this compound's antifungal efficacy remains limited. However, the presence of halogen atoms in similar structures has been correlated with increased antifungal activity .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor due to its structural similarity to known antibiotics.
Case Studies
Several studies have investigated the biological activities of related pyrrolidine compounds:
- Pyrrolidine Derivatives Against S. aureus :
- Comparative Study of Antimicrobial Efficacy :
Q & A
Q. What are the key synthetic routes for preparing 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one?
The synthesis typically involves:
- Cyclization : Formation of the pyrrolidinone core via decarboxylation and ipso-oxidation of intermediates (e.g., pyrrolidine-2-carbaldehyde derivatives) .
- Amination : Introduction of the amino group at the 3-position using reagents like ammonium acetate under controlled pH conditions .
- Benzylation : Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-chloro-4-fluorobenzyl group, as demonstrated in analogous pyrrolidinone derivatives . Purification is achieved via column chromatography and recrystallization, with yields optimized by adjusting reaction time and temperature .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) observed in structurally similar compounds .
- Ventilation : Ensure fume hoods for reactions involving volatile byproducts.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can regioselectivity challenges in benzyl group substitution be addressed?
- Catalytic Control : Use Pd2(dba)3 with XPhos ligands to direct coupling to the desired position on the pyrrolidinone scaffold, as seen in analogous arylations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency and selectivity .
- Temperature Gradients : Stepwise heating (e.g., 80°C to 100°C) minimizes side reactions during benzylation .
Q. What advanced techniques confirm the compound’s structural and electronic properties?
- X-Ray Crystallography : Resolves bond angles and stereochemistry, critical for validating the chloro-fluoro substitution pattern (e.g., monoclinic crystal system, P21/n space group in related compounds) .
- Multinuclear NMR : 19F NMR detects electronic perturbations from the fluorine atom, while 1H/13C NMR maps proton environments and ring conformation .
- LC-MS/HPLC : Ensures >95% purity and identifies trace byproducts .
Q. How do structural modifications (e.g., Cl vs. F) impact biological activity?
Comparative studies of analogs reveal:
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in reported reaction yields for similar compounds?
- Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)2 vs. Pd2(dba)3), bases (Cs2CO3 vs. K3PO4), and solvents to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) that reduce yields in halogenated analogs .
Q. What strategies validate the compound’s potential as a kinase inhibitor?
- Docking Studies : Model interactions with kinase ATP-binding pockets, leveraging fluorine’s electronegativity for hydrogen bonding .
- Enzyme Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
